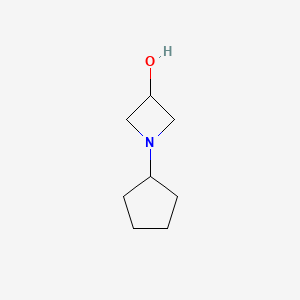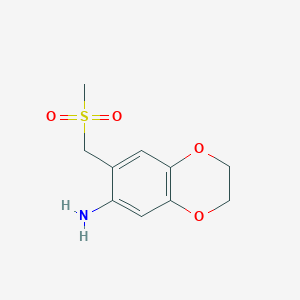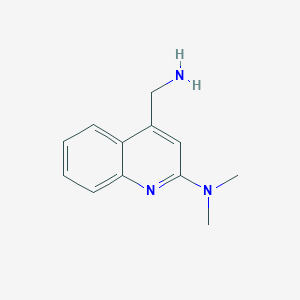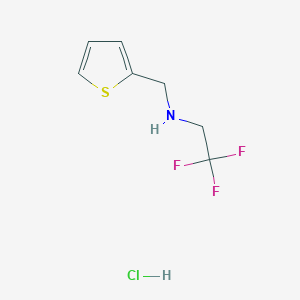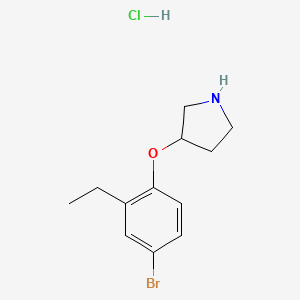
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO . It has an average mass of 306.626 Da and a monoisotopic mass of 305.018188 Da .
Molecular Structure Analysis
The molecular structure of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group via an ether linkage .Physical And Chemical Properties Analysis
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride has a molecular weight of 306.63 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates, related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been synthesized for potential applications in chemical research and material science (Sarbu et al., 2019).
Antimicrobial Activity
- Derivatives of bromo-substituted pyrrolidinyl compounds, like 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been synthesized and evaluated for their antimicrobial activity against various bacteria, indicating potential use in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Antioxidant Properties
- Compounds structurally related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, like nitrogen-containing bromophenols, have demonstrated potent scavenging activity against radicals, suggesting their potential application in food or pharmaceutical industries as natural antioxidants (Li et al., 2012).
Chemical Transformations and Synthesis
- The synthesis of various bromophenol derivatives, including those related to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, has been documented, providing insight into chemical transformations that could be valuable in synthetic chemistry and drug development (Rezai et al., 2018).
Catalytic and Chemical Reactions
- Studies on the catalytic reactions and synthesis involving bromo-substituted compounds, akin to 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride, have been conducted, highlighting their significance in the field of organic synthesis (Ames & Bull, 1982).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWFDBIKJGRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1220032-64-3 | |
| Record name | Pyrrolidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



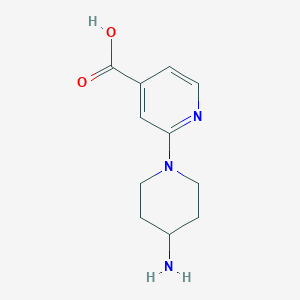
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)
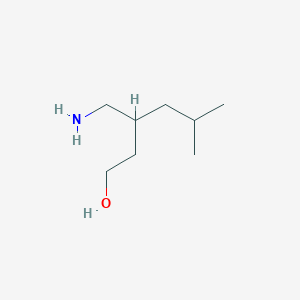
![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)
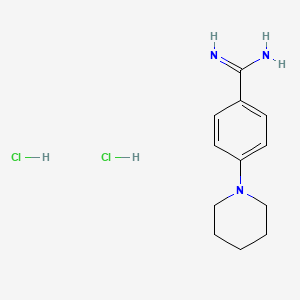
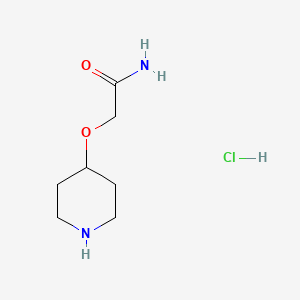
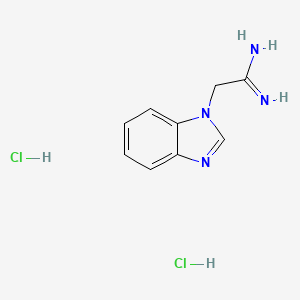
![4-[(4-Bromophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1374473.png)
